molecular formula C12H17BrClNO B1450605 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine CAS No. 1142945-00-3

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine

Cat. No.: B1450605
CAS No.: 1142945-00-3
M. Wt: 306.62 g/mol
InChI Key: MHKFQPRMVOXXPI-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine is an organic compound that features a phenoxy group substituted with bromine and chlorine atoms

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFQPRMVOXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine typically involves the reaction of 4-bromo-2-chlorophenol with N,N-diethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially modulating their activity. The bromine and chlorine atoms may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: A precursor in the synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine.

    2-chloro-4-bromophenol: Another isomer with similar chemical properties.

    N,N-diethylethanolamine: A related compound used in the synthesis process.

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group, which is instrumental in its interaction with various biological targets. The presence of bromine and chlorine atoms contributes to its reactivity and binding affinity, enhancing its potential biological effects.

The biological activity of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine primarily involves its interaction with specific enzymes or receptors. The phenoxy group facilitates binding to these targets, potentially modulating their activity. This modulation can lead to various physiological effects, making it a candidate for further pharmacological studies.

In Vitro Studies

Research has indicated that 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine exhibits significant biological activity in vitro. It has been shown to influence cellular pathways associated with cell proliferation and apoptosis. For instance, studies demonstrated that the compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation.

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic potential of the compound. Animal models have revealed that it can effectively reduce tumor size in xenograft models, suggesting its potential as an anticancer agent. The compound's safety profile is still under investigation, with ongoing studies assessing its long-term effects on various organ systems.

Data Tables

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces tumor size in xenograft models
MechanismModulates enzyme activity via phenoxy group

Case Studies

  • Case Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments.
  • Metabolism and Detoxification : Another study investigated the metabolism of related compounds leading to the formation of 4-bromo-2-chlorophenol (BCP), a detoxified metabolite. The study highlighted the role of cytochrome P450 enzymes in this process, indicating that similar pathways may be involved for 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.